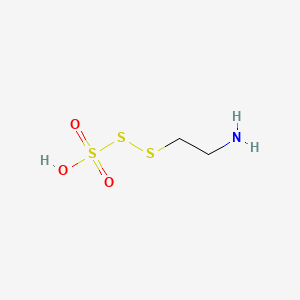
Terephthaloylbis(1-aziridine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Terephthaloylbis(1-aziridine) is a compound featuring two aziridine rings attached to a terephthaloyl group Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Terephthaloylbis(1-aziridine) typically involves the reaction of terephthaloyl chloride with aziridine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Terephthaloyl chloride} + 2 \text{Aziridine} \rightarrow \text{Terephthaloylbis(1-aziridine)} + 2 \text{HCl} ]
Industrial Production Methods: Industrial production of Terephthaloylbis(1-aziridine) follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Terephthaloylbis(1-aziridine) undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine rings can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.
Substitution Reactions: The compound can undergo substitution reactions where the aziridine rings are replaced by other functional groups.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Conditions: Reactions are typically carried out in the presence of a base and under mild to moderate temperatures.
Major Products: The major products formed from these reactions depend on the nucleophile used. For example, the reaction with an amine nucleophile would result in the formation of a diamine derivative.
Wissenschaftliche Forschungsanwendungen
Terephthaloylbis(1-aziridine) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the production of polymers and other materials with specialized properties.
Wirkmechanismus
The mechanism of action of Terephthaloylbis(1-aziridine) involves the ring-opening of the aziridine moieties, which can then react with various biological targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that can affect biological pathways. This reactivity is the basis for its potential use in anticancer therapies, where it can interact with DNA and disrupt cellular processes.
Vergleich Mit ähnlichen Verbindungen
Aziridine-1-carbaldehyde Oximes: These compounds also contain aziridine rings and are known for their cytotoxic activity.
Aziridine Alkaloids: Naturally occurring compounds with aziridine rings that have demonstrated pharmacological activity.
Eigenschaften
CAS-Nummer |
2798-17-6 |
|---|---|
Molekularformel |
C12H12N2O2 |
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
[4-(aziridine-1-carbonyl)phenyl]-(aziridin-1-yl)methanone |
InChI |
InChI=1S/C12H12N2O2/c15-11(13-5-6-13)9-1-2-10(4-3-9)12(16)14-7-8-14/h1-4H,5-8H2 |
InChI-Schlüssel |
SGJASIVTRHOIFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1C(=O)C2=CC=C(C=C2)C(=O)N3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[6-[2,16-dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B12810280.png)









![2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,13-pentaene-10,12-dione](/img/structure/B12810336.png)
![4-Bromo-6-iododibenzo[b,d]furan](/img/structure/B12810345.png)
